molecular formula C14H17ClN2O B2648720 2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide CAS No. 1396802-80-4

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide

Cat. No.: B2648720
CAS No.: 1396802-80-4
M. Wt: 264.75
InChI Key: DXTDVBXSIIQEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75. The purity is usually 95%.
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Scientific Research Applications

Anesthetic Properties in Veterinary Medicine

Research has explored the use of ketamine, a compound structurally related to the queried chemical, in combination with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled, highlighting its potential utility in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).

Herbicidal Activity

Chloroacetamides, including compounds like alachlor and metazachlor, have been studied for their selective herbicidal activity against annual grasses and broad-leaved weeds in various crops. This research indicates the potential agricultural applications of chloroacetamide derivatives in controlling unwanted vegetation (Weisshaar & Böger, 1989).

Neuroprotective Agents

N-acylaminophenothiazines, with structural similarities to the queried compound, have shown multifunctional profiles as effective neuroprotectants and selective butyrylcholinesterase inhibitors. These compounds have demonstrated potential for the treatment of Alzheimer's disease, protecting neurons against damage caused by free radicals (González-Muñoz et al., 2011).

Potential Pesticide Applications

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use as pesticides. These findings suggest the relevance of structurally similar compounds in developing new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Urotensin-II Receptor Agonism

Discovery of nonpeptide agonists of the GPR14/urotensin-II receptor highlights the pharmacological research potential of compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954). Such compounds could serve as leads for drug development targeting this receptor, useful in cardiovascular and renal diseases (Croston et al., 2002).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(dimethylamino)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-17(2)10-4-3-9-16-14(18)11-12-5-7-13(15)8-6-12/h5-8H,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDVBXSIIQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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